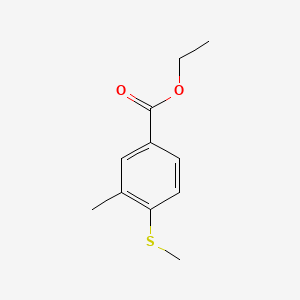

Ethyl 3-methyl-4-(methylthio)benzoate

Description

Ethyl 3-methyl-4-(methylthio)benzoate is a synonym for Fenamiphos (CAS RN 22224-92-6), an organophosphate pesticide widely used in agriculture for nematode control . Structurally, it consists of a benzoate ester core substituted with a methyl group at the 3-position and a methylthio (-SMe) group at the 4-position, linked to an isopropylphosphoramidate moiety. This combination confers potent acetylcholinesterase inhibition, a hallmark of organophosphate insecticides. Fenamiphos is classified as an extremely hazardous substance due to its acute neurotoxicity, requiring strict regulatory handling .

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

ethyl 3-methyl-4-methylsulfanylbenzoate |

InChI |

InChI=1S/C11H14O2S/c1-4-13-11(12)9-5-6-10(14-3)8(2)7-9/h5-7H,4H2,1-3H3 |

InChI Key |

OSIRKJPDOARPIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)SC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4-(methylthio)benzoate typically involves the esterification of 3-methyl-4-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-methyl-4-(methylthio)benzoic acid+ethanolacid catalystethyl 3-methyl-4-(methylthio)benzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(methylthio)benzoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid (for nitration), bromine (for bromination)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Ethyl 3-methyl-4-(methylthio)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-(methylthio)benzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the aromatic ring undergoes electrophilic attack, leading to the formation of substituted products.

Comparison with Similar Compounds

Fenthion (O,O-Dimethyl O-[3-methyl-4-(methylthio)phenyl]ester, phosphorothioic acid)

- Structural Similarities : Both Fenamiphos and Fenthion feature a 3-methyl-4-(methylthio)phenyl group.

- Key Differences :

- Backbone : Fenamiphos contains a benzoate ester and phosphoramidate group, whereas Fenthion has a phosphorothioate ester.

- Toxicity : Fenamiphos exhibits higher acute toxicity (LD₅₀ ~6 mg/kg in rats) compared to Fenthion (LD₅₀ ~250 mg/kg), attributed to its enhanced bioavailability and stronger acetylcholinesterase binding .

- Environmental Persistence : Fenamiphos degrades more rapidly in aerobic soils (half-life ~30 days) due to ester hydrolysis, while Fenthion’s thiophosphate group increases persistence (half-life ~60 days) .

| Compound | Molecular Formula | Key Functional Groups | Toxicity (Rat LD₅₀) | Primary Use |

|---|---|---|---|---|

| Fenamiphos | C₁₃H₂₂NO₃PS | Benzoate ester, phosphoramidate | 6 mg/kg | Nematicide |

| Fenthion | C₁₀H₁₅O₃PS₂ | Phosphorothioate ester | 250 mg/kg | Insecticide |

Ethyl Benzoate Derivatives

I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)

- Structural Comparison: Both compounds share an ethyl benzoate backbone.

- Synthesis : I-6373 is synthesized via nucleophilic substitution, whereas Fenamiphos requires multi-step phosphorylation .

- Bioactivity: Unlike Fenamiphos, I-6373 lacks organophosphate toxicity but shows promise as a kinase inhibitor due to its isoxazole moiety .

Ethyl 4-(1,3-benzothiazol-2-ylthio)-3-oxobutanoate

- Key Features : This derivative incorporates a benzothiazole-thio group and a ketone at the 3-position.

- Reactivity : The ketone enables nucleophilic additions, contrasting with Fenamiphos’s hydrolytically labile ester and phosphate groups.

- Applications : Used as a synthetic intermediate in heterocyclic chemistry, unlike Fenamiphos’s pesticidal role .

Methylthio-Substituted Aromatics

Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16)

- Structural Contrast : Compound 16 replaces the methylthio group with a thiadiazole ring and trimethylsilyl-ethynyl linker.

- Synthesis: Pd-catalyzed Sonogashira coupling achieves π-conjugation for optoelectronic applications, contrasting with Fenamiphos’s pesticidal synthesis .

- Properties : Exhibits strong UV-Vis absorption (λₘₐₓ ~450 nm) due to extended conjugation, unlike Fenamiphos’s lack of chromophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.